1-(2-Aminopyrimidin-5-yl)-2-methylpropan-2-ol
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Overview
Description
1-(2-Aminopyrimidin-5-yl)-2-methylpropan-2-ol is a compound belonging to the class of aminopyrimidines Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 1-(2-Aminopyrimidin-5-yl)-2-methylpropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting from acyclic precursors such as benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using suitable amines.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, typically using oxidizing agents like 3-chloroperoxybenzoic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Aminopyrimidin-5-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include ammonium thiocyanate, 3-chloroperoxybenzoic acid, and various amines. Major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted pyrimidines.
Scientific Research Applications
1-(2-Aminopyrimidin-5-yl)-2-methylpropan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminopyrimidin-5-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, disrupting biological pathways essential for the survival of pathogens . For example, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimalarial and antitrypanosomal activities .
Comparison with Similar Compounds
1-(2-Aminopyrimidin-5-yl)-2-methylpropan-2-ol can be compared with other aminopyrimidine derivatives such as:
2-Aminopyrimidine: A simpler structure with similar biological activities but less specificity.
N-((2-aminopyrimidin-5-yl)methyl)-5-(2,6-difluorophenyl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-amine: A more complex derivative with enhanced biological activity due to additional functional groups.
The uniqueness of this compound lies in its specific structural features that confer unique biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(2-aminopyrimidin-5-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H13N3O/c1-8(2,12)3-6-4-10-7(9)11-5-6/h4-5,12H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
SVFOMWKJIMRCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=C(N=C1)N)O |
Origin of Product |
United States |
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